molecular formula C14H14N2S B182860 1-Benzyl-3-phenylthiourea CAS No. 726-25-0

1-Benzyl-3-phenylthiourea

Cat. No.: B182860
CAS No.: 726-25-0
M. Wt: 242.34 g/mol
InChI Key: NXCBDDGSOXJEFZ-UHFFFAOYSA-N
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Description

1-Benzyl-3-phenylthiourea is an organic compound with the molecular formula C₁₄H₁₄N₂S. It is a thiourea derivative characterized by the presence of a benzyl group and a phenyl group attached to the thiourea core. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

1-Benzyl-3-phenylthiourea can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Another method involves the reaction of benzylamine with phenyl chlorothionoformate in the presence of a base. This reaction can be carried out in water, making it a more environmentally friendly approach .

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

1-Benzyl-3-phenylthiourea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-3-phenylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-phenylthiourea involves its interaction with specific molecular targets. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This interaction can involve hydrogen bonding, van der Waals forces, and other non-covalent interactions .

In its anticancer activity, this compound has been shown to induce apoptosis in cancer cells by disrupting cellular pathways involved in cell survival and proliferation. This disruption can lead to cell cycle arrest and programmed cell death .

Comparison with Similar Compounds

1-Benzyl-3-phenylthiourea can be compared with other thiourea derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-benzyl-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCBDDGSOXJEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349913
Record name 1-Benzyl-3-phenyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

726-25-0
Record name 1-Benzyl-3-phenylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25017
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-3-phenyl-2-thiourea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZYL-3-PHENYL-2-THIOUREA
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Synthesis routes and methods

Procedure details

To a stirred solution of 74.6 g (0.5 mol) of benzylisothiocyanate in 500 mL toluene was added dropwise 46.6 g (0.5 mol) of aniline. The solution was refluxed 18 hours. After cooling, the reaction mixture was concentrated under reduced pressure. The residue was recrystallized from an appropriate solvent to yield N-phenyl-N'-benzylthiourea. Isothiocyanates which are not commercially available may be prepared from aliphatic or aryl primary amines by the following methods: Kurita and Iwakura, Org. Synth. 59, 195; Jochims, Chem. Ber. 101, 1746 (1968); or Castro, Pena, Santos, and Vega, J. Org. Chem. 49, 863 (1984).
Quantity
74.6 g
Type
reactant
Reaction Step One
Quantity
46.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential anti-cancer properties of platinum(II) complexes containing 1-benzyl-3-phenylthiourea?

A: Research suggests that platinum(II) complexes incorporating this compound as a ligand exhibit potential anti-cancer activity. [] Specifically, these complexes have shown cytotoxicity against MCF-7 breast cancer cells in vitro. [] The IC50 values, which represent the concentration required to inhibit cell growth by 50%, ranged from 10.96 to 78.90 µM for the tested complexes. [] This range indicates varying levels of potency among the different complexes, likely influenced by the other ligands present in the platinum(II) coordination sphere. [] While these findings are promising, further in vivo studies are necessary to evaluate the efficacy and safety of these complexes as potential anti-cancer agents.

Q2: How does the structure of the this compound-containing platinum(II) complexes affect their stability?

A: Computational studies using density functional theory (DFT) have provided insights into the stability of these platinum(II) complexes. [] Complexes containing dppe (1,2-bis(diphenylphosphino)ethane) or PPh3 (triphenylphosphine) ligands exhibited greater stability compared to those with bipyridine (bipy) ligands. [] This difference is attributed to the stronger back-donation from the metal center to the dppe and PPh3 ligands, which enhances the overall stability of the complexes. [] Understanding these structure-stability relationships is crucial for designing more effective and stable platinum(II) complexes for potential therapeutic applications.

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